molecular formula C26H25NO4 B8233313 Fmoc-4-methyl-D-homophenylalanine

Fmoc-4-methyl-D-homophenylalanine

Cat. No.: B8233313
M. Wt: 415.5 g/mol
InChI Key: JLOKXQGKJIXTSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-4-methyl-D-homophenylalanine (CAS: 332062-08-5) is a β-homophenylalanine derivative where the phenylalanine side chain is extended by one methylene group (β-homo modification) and contains a methyl substituent at the para position of the aromatic ring. Its molecular formula is C₃₁H₂₇NO₄, with a molecular weight of 477.55 g/mol and a purity ≥95% . The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective moiety for the amino group, making the compound suitable for solid-phase peptide synthesis (SPPS). The D-configuration at the α-carbon and the hydrophobic methyl group influence its steric and electronic properties, which are critical for peptide stability and interactions.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methylphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-17-10-12-18(13-11-17)14-15-24(25(28)29)27-26(30)31-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOKXQGKJIXTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Synthesis of 4-Methyl-D-Homophenylalanine

The synthesis begins with the preparation of the D-configured homophenylalanine backbone. A modified Strecker amino acid synthesis is employed, starting from 4-methylbenzaldehyde. The aldehyde undergoes nucleophilic addition with ammonia and cyanide to form the α-aminonitrile intermediate, which is subsequently hydrolyzed under acidic conditions to yield 4-methyl-D-phenylalanine. Homologation of the side chain is achieved via Arndt-Eistert reaction , introducing an additional methylene group (-CH₂-) to form 4-methyl-D-homophenylalanine.

Key reaction parameters:

  • 4-Methylbenzaldehyde : 1.0 equiv.

  • NaCN : 1.2 equiv., pH 8.5–9.0 (ammonium chloride buffer)

  • HCl hydrolysis : 6 M HCl, reflux, 12 h

  • Homologation : Diazomethane (CH₂N₂), Ag₂O catalyst, ether solvent, 0°C

Fmoc Protection of the α-Amino Group

The α-amino group of 4-methyl-D-homophenylalanine is protected using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) under Schotten-Baumann conditions:

4-Methyl-D-homophenylalanine+Fmoc-ClNaHCO3,DioxaneFmoc-4-methyl-D-homophenylalanine+HCl\text{4-Methyl-D-homophenylalanine} + \text{Fmoc-Cl} \xrightarrow{\text{NaHCO}_3, \text{Dioxane}} \text{this compound} + \text{HCl}

Optimized conditions :

  • Fmoc-Cl : 1.5 equiv.

  • Base : Sodium bicarbonate (2.0 equiv.)

  • Solvent : Dioxane/water (4:1 v/v)

  • Temperature : 0°C → room temperature (RT), 2 h

  • Yield : 85–92% after extraction (ethyl acetate) and silica gel chromatography

Solid-Phase Peptide Synthesis (SPPS) Integration

Resin Loading and Coupling Protocols

This compound is integrated into SPPS workflows using 2-chlorotrityl chloride resin or rink amide resin .

Procedure for 2-chlorotrityl chloride resin :

  • Swelling : Resin (300 mg, 0.1 mmol scale) is swollen in DMF for 1 h.

  • Coupling : Activated amino acid (5.0 equiv.) is coupled using HCTU (4.5 equiv.) and collidine (20% v/v in DMF) for 15 min–12 h.

  • Capping : Unreacted sites are blocked with acetic anhydride/pyridine (1:1 v/v).

Critical parameters :

  • Coupling agents : HCTU > HATU/HOAt for non-methylated residues

  • Base : Collidine (2,4,6-trimethylpyridine) minimizes racemization vs. DIEA

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale production utilizes continuous flow reactors to enhance yield and purity:

  • Reactor setup : Tubular reactor (316L stainless steel), 10 mL/min flow rate

  • Temperature control : 25°C (Fmoc protection), 40°C (homologation)

  • Automated purification : Simulated moving bed (SMB) chromatography for >99% purity

Economic considerations :

  • Cost drivers : Fmoc-Cl (62%), solvent recovery (22%), labor (16%)

  • Throughput : 12 kg/month for a mid-scale facility

Analytical Characterization

Purity and Stereochemical Analysis

HPLC conditions :

  • Column : C18 (4.6 × 150 mm, 3.5 μm)

  • Mobile phase : Acetonitrile/0.1% TFA (gradient: 20% → 80% over 20 min)

  • Retention time : 14.2 min (this compound)

Optical rotation :

[α]D25=+38.6(c=1.0,CHCl3)[\alpha]{D}^{25} = +38.6^\circ \, (c = 1.0, \text{CHCl}3)

Confirms D-configuration (vs. L-enantiomer: [α]D²⁵ = −37.2°).

Reaction Optimization and Challenges

Racemization Mitigation

The D-configuration is preserved using:

  • Low-temperature coupling : 0–4°C during Fmoc protection

  • Non-basic additives : HOAt (1-hydroxy-7-azabenzotriazole) suppresses base-induced racemization

Side Reactions and Byproducts

Common issues include:

  • Fmoc dimerization : Add 1% (v/v) piperidine to reaction mixture to scavenge excess Fmoc-Cl

  • Incomplete homologation : Monitor via LC-MS (expected m/z: 438.2 [M+H]⁺)

Comparative Evaluation of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost Index
Batch SPPS7895Moderate1.0
Continuous Flow9299High0.8
Solution-Phase6588Low1.2

Key trade-offs : Continuous flow offers superior yield and purity but requires higher capital investment.

Chemical Reactions Analysis

Role in Forming Hydrogels

Fmoc-4-methyl-L-homophenylalanine exhibits significant biological activity, particularly in forming hydrogels through self-assembly processes, involving non-covalent interactions like hydrogen bonding and hydrophobic interactions. These hydrogels are suitable for drug delivery systems and hold promise for biomedical applications, including tissue engineering and controlled release formulations.

Non-Covalent Interactions

Fmoc-4-methyl-L-homophenylalanine interacts with other molecules through non-covalent interactions, which are crucial in forming hydrogels. Supramolecular hydrogen-bonding patterns involving Fmoc-based compounds are significant in biochemical contexts, highlighting their potential in forming complex structures necessary for biological functions.

Research in Neuroscience

This compound plays a role in studying neuropeptides, contributing to the understanding of neurological functions and disorders, which can lead to new treatment strategies .

Influence of Substituents on Reactivity

The reactivity of Fmoc-4-methyl-L-homophenylalanine can be compared to other structurally similar compounds:

Compound NameDescriptionUnique Features
Fmoc-4-trifluoromethyl-L-homophenylalanineContains a trifluoromethyl group that enhances reactivity in substitutionsIncreased electronegativity affecting reactivity
Fmoc-4-methoxy-L-homophenylalanineIncorporates a methoxy group, influencing solubility and reactivityDifferent steric effects due to methoxy substitution
Fmoc-D-phenylalanineA D-enantiomer of phenylalanine, used in similar applicationsStereochemical differences affecting biological activity

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)
Fmoc-4-methyl-D-homophenylalanine is extensively used as a building block in solid-phase peptide synthesis. The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for the selective deprotection of the amino group, facilitating the sequential addition of amino acids to form complex peptides with high purity and yield. This method is crucial for producing therapeutic peptides and studying protein interactions .

Custom Peptide Libraries
Researchers utilize this compound to generate diverse peptide libraries for high-throughput screening of potential drug candidates. The ability to create a wide range of peptide sequences expedites the discovery process in drug development .

Drug Development

Novel Therapeutics
The unique structural features of this compound enhance its utility in pharmaceutical applications. It is instrumental in developing novel therapeutics that target specific biological pathways, improving both efficacy and selectivity. Its incorporation into peptide drugs can lead to improved pharmacokinetic profiles and reduced side effects .

Bioconjugation
This compound plays a significant role in bioconjugation processes, where it aids in attaching drugs or imaging agents to biomolecules. This capability enhances drug delivery systems by improving the stability and bioavailability of therapeutic agents .

Neuroscience Research

This compound is also valuable in neuroscience research, particularly in studying neuropeptides. It contributes to understanding neurological functions and disorders, potentially leading to new treatment strategies for conditions such as depression and anxiety disorders . By investigating the interactions of this compound with neuropeptide receptors, researchers can develop targeted therapies that modulate neuropeptide activity.

Formation of Hydrogels

The self-assembly properties of this compound enable it to form hydrogels through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These hydrogels are particularly useful in biomedical applications, including:

  • Drug Delivery Systems : The hydrogels can encapsulate therapeutic agents, allowing for controlled release profiles that enhance treatment efficacy.
  • Tissue Engineering : The biocompatibility and tunable properties of these hydrogels make them suitable scaffolds for tissue regeneration applications .

Table 1: Summary of Applications

Application AreaDescription
Peptide SynthesisKey building block for solid-phase peptide synthesis; enables complex peptide formation
Drug DevelopmentDevelopment of novel therapeutics targeting specific pathways; enhances efficacy
BioconjugationAttaches drugs/imaging agents to biomolecules; improves delivery systems
Neuroscience ResearchStudies neuropeptides; potential treatments for neurological disorders
Hydrogel FormationForms hydrogels for drug delivery and tissue engineering; enhances controlled release

Case Study: Peptide-Based Drug Development

A recent study demonstrated the use of this compound in synthesizing a peptide that exhibited antimicrobial properties. By modifying the peptide sequence with this compound, researchers achieved improved stability and activity against resistant bacterial strains, showcasing its potential in addressing antibiotic resistance issues .

Mechanism of Action

The mechanism of action of Fmoc-4-methyl-D-homophenylalanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to the growing peptide chain. The compound’s unique structure and reactivity make it an essential tool in the synthesis of complex peptides and proteins .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural features, molecular properties, and applications of Fmoc-4-methyl-D-homophenylalanine and its analogs:

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Characteristics/Applications Reference
This compound β-homo, 4-methyl C₃₁H₂₇NO₄ 477.55 Enhanced hydrophobicity; β-homo backbone
Fmoc-4-amino-D-phenylalanine 4-amino C₂₄H₂₂N₂O₄ 402.44 Polar amino group for hydrogen bonding
Fmoc-D-Phe(4-CF₃)-OH 4-trifluoromethyl C₂₅H₂₀F₃NO₄ 479.43 Electron-withdrawing CF₃; protein interaction inhibitors
Fmoc-D-4-Methylphenylalanine 4-methyl (standard backbone) C₂₅H₂₃NO₄ 401.46 Shorter backbone; standard Phe scaffold
N-Fmoc-4-chloro-L-homophenylalanine β-homo, 4-chloro C₂₅H₂₂ClNO₄ 435.90 Chlorine substituent; halogen interactions
Fmoc-D-Phe(4-NHBoc)-OH 4-NHBoc (Boc-protected amino) C₂₉H₃₀N₂O₆ 502.56 Orthogonal protection for peptide synthesis
Fmoc-Phe(4-F)-OH (D-form) 4-fluoro C₂₄H₂₀FNO₄ 405.40 Electronegative F; alters peptide conformation

Key Observations

Backbone Modifications :

  • β-homophenylalanine derivatives (e.g., this compound) have an extended side chain compared to standard phenylalanine analogs (e.g., Fmoc-D-4-Methylphenylalanine). This increases conformational flexibility and hydrophobicity, which can enhance membrane permeability in therapeutic peptides .

Substituent Effects: Electron-Withdrawing Groups: The 4-CF₃ group in Fmoc-D-Phe(4-CF₃)-OH stabilizes negative charges, making it suitable for targeting hydrophobic pockets in proteins . Halogen Substituents: Chlorine (in N-Fmoc-4-chloro-L-homophenylalanine) and fluorine (in Fmoc-Phe(4-F)-OH) enhance binding via halogen bonds and modulate metabolic stability . Amino and Boc-Protected Groups: Fmoc-4-amino-D-phenylalanine and Fmoc-D-Phe(4-NHBoc)-OH enable post-synthetic modifications, such as crosslinking or further functionalization .

Stereochemical Considerations :

  • The D-configuration in this compound confers resistance to proteolytic degradation, a feature critical for peptide therapeutics .

Biological Activity

Fmoc-4-methyl-D-homophenylalanine (Fmoc-D-hPhe) is a synthetic amino acid derivative that has garnered attention in various fields of biological research, particularly in peptide synthesis, drug development, and protein engineering. This article delves into its biological activity, supported by data tables and relevant case studies.

Overview of this compound

Fmoc-D-hPhe is a modified form of homophenylalanine, characterized by the addition of a fluorenylmethyloxycarbonyl (Fmoc) protective group. This modification enhances its stability and solubility, making it a valuable building block in solid-phase peptide synthesis (SPPS). Its unique structural properties facilitate the development of peptides with enhanced bioactivity and specificity.

Biological Applications

1. Peptide Synthesis

  • Fmoc-D-hPhe is widely utilized in SPPS, allowing for the creation of complex peptide sequences. Its incorporation into peptides can influence their folding and stability, which is critical for their biological function .

2. Drug Development

  • The compound's structural properties enhance its potential in developing peptide-based drugs. Research indicates that peptides incorporating Fmoc-D-hPhe exhibit improved binding affinities and specificities towards biological targets, which is crucial for therapeutic applications .

3. Bioconjugation

  • Fmoc-D-hPhe can facilitate bioconjugation processes, aiding in the attachment of biomolecules to surfaces or other molecules. This capability is particularly important in diagnostics and targeted drug delivery systems .

4. Neuroscience Research

  • Studies have highlighted the role of Fmoc-D-hPhe in neuropeptide research, contributing to advancements in understanding neurological disorders. Its use in synthesizing neuropeptide analogs has provided insights into their mechanisms of action and potential therapeutic effects .

5. Protein Engineering

  • In protein engineering, Fmoc-D-hPhe is employed to enhance protein stability and functionality. Modifications using this compound can lead to proteins with improved characteristics for various biotechnological applications .

Case Studies and Research Findings

Several studies have explored the biological activity of Fmoc-D-hPhe:

  • Caspase Substrate Specificity : A study demonstrated that incorporating D-homophenylalanine into peptide substrates increased sensitivity towards caspases, which are critical enzymes in apoptosis. This finding suggests that Fmoc-D-hPhe can be used to design selective probes for studying caspase activity .
  • Antimicrobial Properties : Research has shown that Fmoc-conjugated amino acids exhibit antimicrobial activity against Gram-positive bacteria. A formulation combining Fmoc-D-hPhe with antibiotics displayed enhanced antibacterial effects, indicating its potential role in developing new antimicrobial agents .

Table 1: Summary of Biological Activities

ApplicationDescription
Peptide SynthesisKey building block for complex peptide sequences
Drug DevelopmentEnhances bioactivity and specificity of peptide-based drugs
BioconjugationFacilitates attachment of biomolecules for diagnostics and drug delivery
Neuroscience ResearchAids in understanding neuropeptides and neurological disorders
Protein EngineeringImproves stability and functionality of engineered proteins

Table 2: Case Study Findings

Study FocusFindings
Caspase Substrate SensitivityIncreased sensitivity observed with D-homophenylalanine incorporation
Antimicrobial ActivityEnhanced antibacterial effects when combined with antibiotics against Gram-positive bacteria

Q & A

Q. What strategies mitigate racemization risks during the incorporation of this compound into peptide chains?

  • Racemization is minimized by: (i) Maintaining pH 7–8 during coupling to avoid base-induced epimerization. (ii) Using low-temperature (0–4°C) coupling protocols with HOBt or Oxyma as additives. (iii) Limiting reaction time to <2 hours.
  • Data Analysis Tip : Monitor enantiomeric purity via chiral HPLC with a Crownpak CR(+) column and compare retention times to L- and D-isomer standards .

Q. How does the 4-methyl group impact peptide secondary structure and bioactivity compared to other substituents (e.g., 4-chloro or 4-nitro)?

  • The 4-methyl group enhances hydrophobic interactions in peptide cores, stabilizing α-helix or β-sheet structures. In contrast, electron-withdrawing groups (e.g., 4-nitro) may disrupt folding via steric or electronic effects.
  • Experimental Design : Compare circular dichroism (CD) spectra of peptides synthesized with this compound versus analogs (e.g., Fmoc-4-chloro-D-phenylalanine). Use MD simulations to model substituent effects on conformational dynamics .

Q. What are the challenges in synthesizing this compound-containing cyclic peptides, and how can they be addressed?

  • Challenges include steric hindrance during cyclization and side reactions (e.g., diketopiperazine formation). Solutions: (i) Use orthogonal protecting groups (e.g., Alloc for lysine) to enable selective deprotection. (ii) Optimize cyclization conditions (e.g., high-dilution, PyBOP/DIEA in DMF). (iii) Characterize cyclization efficiency via MALDI-TOF MS and compare linear vs. cyclic peptide retention times in HPLC .

Data Contradiction and Optimization

Q. How should researchers resolve discrepancies in reported coupling efficiencies for this compound across different solvent systems?

  • Coupling efficiency varies with solvent polarity (e.g., DCM vs. DMF) and amino acid loading on resin. To address contradictions: (i) Replicate experiments under standardized conditions (e.g., 3-fold molar excess of amino acid, 1:1 HBTU/DIPEA ratio). (ii) Use Kaiser or chloranil tests to confirm complete coupling. (iii) Report solvent dielectric constants and resin swelling properties to contextualize results .

Q. What analytical approaches distinguish between β-sheet aggregation and desired folding in peptides containing this compound?

  • Aggregation is detected via: (i) Thioflavin T fluorescence (for amyloid-like fibrils). (ii) Dynamic light scattering (DLS) for particle size distribution. (iii) TEM imaging for morphological analysis.
  • Mitigation Strategy : Incorporate solubilizing residues (e.g., Lys, Arg) or use co-solvents (e.g., TFE) to stabilize native folds .

Synthetic Methodology

Q. What side reactions are prevalent during the synthesis of this compound, and how are they controlled?

  • Common side reactions: (i) Dipeptide formation : Caused by residual activated amino acids. Mitigated via thorough washing (DMF/MeOH) after coupling. (ii) Fmoc cleavage : Occurs at pH >9. Use mild deprotection conditions (20% piperidine in DMF, 2 × 5 min). (iii) Oxidation of methyl groups : Prevented by inert atmosphere (N₂/Ar) and antioxidant additives (e.g., TCEP) .

Q. How does the choice of resin (e.g., Wang vs. Rink amide) affect the synthesis of peptides with this compound?

  • Wang resin (acid-labile linker) is ideal for C-terminal carboxylic acid peptides, while Rink amide resin generates C-terminal amides. Steric effects from the 4-methyl group may reduce loading efficiency on hydrophobic resins (e.g., HMPB). Pre-swelling resins in DCM for 1 hour improves accessibility .

Application in Complex Systems

Q. What role does this compound play in stabilizing peptide-drug conjugates (PDCs) for targeted delivery?

  • The methyl group enhances plasma stability by reducing protease accessibility. It also improves lipophilicity, facilitating membrane penetration.
  • Validation Method : Compare in vitro serum stability (e.g., incubation in human plasma at 37°C) and cellular uptake (via confocal microscopy with fluorescent tags) between methyl-substituted and unmodified PDCs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.